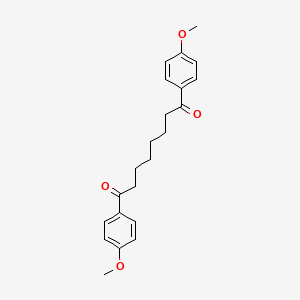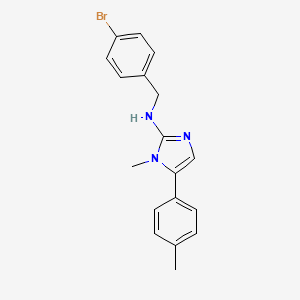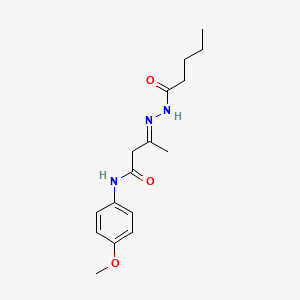
1,8-Bis(4-methoxyphenyl)octane-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(4-methoxyphenyl)octane-1,8-dione: is an organic compound with the molecular formula C22H26O4. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two methoxyphenyl groups attached to an octane chain with ketone functionalities at both ends.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Bis(4-methoxyphenyl)octane-1,8-dione can be synthesized through various organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 1,8-octanedione in the presence of a base catalyst. The reaction typically proceeds through a condensation mechanism, forming the desired diketone product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Bis(4-methoxyphenyl)octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,8-Bis(4-methoxyphenyl)octane-1,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione depends on its interaction with biological molecules. The compound’s diketone structure allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, known for its anti-inflammatory and antioxidant properties.
Diferuloylmethane: Another diketone with similar structural features.
Uniqueness: 1,8-Bis(4-methoxyphenyl)octane-1,8-dione is unique due to its specific octane backbone and methoxyphenyl groups, which confer distinct chemical and physical properties compared to other diketones like curcumin. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic research.
Propiedades
Fórmula molecular |
C22H26O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,8-bis(4-methoxyphenyl)octane-1,8-dione |
InChI |
InChI=1S/C22H26O4/c1-25-19-13-9-17(10-14-19)21(23)7-5-3-4-6-8-22(24)18-11-15-20(26-2)16-12-18/h9-16H,3-8H2,1-2H3 |
Clave InChI |
HFJPNEPEHBTOCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11560496.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)hexanamide](/img/structure/B11560502.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11560516.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560517.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11560526.png)
![2,3-dichloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline](/img/structure/B11560528.png)
![N-(2-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11560532.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11560539.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11560543.png)


![6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine](/img/structure/B11560563.png)
![2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11560582.png)
![3-{(2Z)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11560589.png)
